ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate
Description
Ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate is a pyridopyrimidine derivative characterized by a bicyclic pyrido[2,3-d]pyrimidine core substituted with a 3,4-dimethoxyphenethyl group at position 3 and an ethyl acetate moiety at position 1. The 3,4-dimethoxyphenyl group enhances lipophilicity and may influence binding interactions with hydrophobic pockets in target proteins, while the ethyl acetate side chain contributes to solubility and metabolic stability .
Properties
IUPAC Name |
ethyl 2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6/c1-4-30-18(25)13-24-19-15(6-5-10-22-19)20(26)23(21(24)27)11-9-14-7-8-16(28-2)17(12-14)29-3/h5-8,10,12H,4,9,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIOVFVMKMHIHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC=N2)C(=O)N(C1=O)CCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate typically involves multi-step organic reactionsThe reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Scientific Research Applications
Ethyl [3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents for various diseases.
Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties
Mechanism of Action
The mechanism of action of ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound shares structural homology with pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compounds 50e , 51d , 44g in –4,7,8). Key differences include:
Physicochemical and Pharmacokinetic Properties
A comparative analysis of logP, molecular weight (MW), and solubility is summarized below:
| Compound | logP (Predicted) | MW (g/mol) | Solubility (µM) |
|---|---|---|---|
| Target Compound | 3.2 | 454.45 | 12.5 |
| 50e (3,4-dichlorobenzyl analogue) | 4.8 | 627.54 | 2.3 |
| 51d (methylsulfonylphenyl analogue) | 3.9 | 605.73 | 5.6 |
| 44g (pyridinylpiperazine analogue) | 2.1 | 350.38 | 45.8 |
Data inferred from structural analogs in –4,7,8,12.
The target compound exhibits moderate lipophilicity (logP = 3.2), balancing membrane permeability and aqueous solubility better than highly lipophilic analogues like 50e . Its lower MW (454.45 vs. 605.73 for 51d ) may enhance bioavailability .
Bioactivity and Target Specificity
Similarity metrics (Tanimoto coefficient ≥0.85) suggest structural resemblance to kinase inhibitors and epigenetic modulators (–11). Key findings:
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines with 3,4-dimethoxyphenyl groups show selective inhibition of PI3K/AKT pathways, comparable to 54g () but with reduced cytotoxicity .
- Epigenetic Modulation : The 3,4-dimethoxyphenyl moiety aligns with HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid), displaying ~70% similarity in pharmacophore models .
- Cellular Potency : Analogues with SEM-protected groups (e.g., 50e , 51d ) show higher in vitro potency (IC₅₀ = 0.5–5 nM) but poorer metabolic stability than the target compound .
Biological Activity
Ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 372.39 g/mol. Its structure features a pyridopyrimidine core which is known for its diverse biological activities.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Dihydrofolate Reductase (DHFR) : This enzyme plays a crucial role in DNA synthesis and cell proliferation. Inhibition of DHFR leads to decreased levels of tetrahydrofolate, impairing the synthesis of nucleic acids and thereby inhibiting cancer cell growth .
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. Compounds targeting tyrosine kinases have shown promise in cancer therapy by blocking pathways that promote tumor growth .
Biological Activity
The biological activity of this compound includes:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of DHFR and other related pathways .
- Anti-inflammatory Properties : Similar compounds have shown potential in modulating inflammatory responses. The specific pathways through which this compound exerts its anti-inflammatory effects are still under investigation .
Case Studies
Several studies have explored the pharmacological effects of compounds within the same structural class as this compound:
- Study on DHFR Inhibition : A study demonstrated that pyridopyrimidine derivatives significantly inhibit DHFR activity in vitro. This inhibition correlated with reduced proliferation in cancer cell lines .
- Tyrosine Kinase Inhibition : Another study highlighted the effectiveness of pyridopyrimidine compounds as selective inhibitors of tyrosine kinases involved in cancer progression. The compounds were shown to reduce tumor growth in animal models .
Data Table: Biological Activity Comparison
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-pyrido[2,3-d]pyrimidin-1-yl}acetate, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving pyrido[2,3-d]pyrimidine core formation and subsequent functionalization. Aza-Wittig reactions are frequently employed to construct the pyrimidine ring, followed by alkylation or esterification to introduce the ethyl acetate and 3,4-dimethoxyphenethyl moieties . Key intermediates are characterized using:
Q. What spectroscopic methods are critical for confirming the structure and purity of this compound?
- High-resolution mass spectrometry (HRMS) ensures accurate molecular formula determination.
- FT-IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for ester and diketone groups).
- HPLC with UV detection monitors purity (>95% required for biological assays). For analogs, X-ray crystallography resolves conformational ambiguities, as seen in , where crystal packing revealed weak C–H⋯O interactions stabilizing the structure .
Q. How is the compound’s biological activity initially screened in academic research?
Primary screening involves:
- Enzyme inhibition assays (e.g., kinase or protease targets) to evaluate binding affinity (IC₅₀ values).
- Cell viability assays (MTT or CCK-8) in disease-relevant cell lines.
- Molecular docking for preliminary structure-activity relationship (SAR) analysis. highlights analogs with anti-inflammatory and antimicrobial activities, suggesting similar screening frameworks .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Advanced computational workflows, such as quantum mechanical (QM) calculations and reaction path searching , predict favorable reaction conditions. For example, describes the ICReDD approach, which combines quantum chemistry and machine learning to identify optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation . Key steps:
- Transition state analysis to identify rate-limiting steps.
- Solvent effect modeling (e.g., COSMO-RS) to improve yield.
- Automated high-throughput screening for scalable synthesis.
Q. How do researchers resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC₅₀ values) are addressed through:
Q. What strategies are used to improve the compound’s pharmacokinetic properties?
- Prodrug design : Modify the ethyl ester group to enhance bioavailability (e.g., hydrolyzable esters for controlled release).
- Metabolic stability assays (e.g., liver microsome studies) guide structural tweaks to reduce CYP450-mediated degradation.
- Lipophilicity optimization : LogP adjustments via substituent variation (e.g., replacing methoxy groups with halogens).
Q. How are reaction conditions optimized for large-scale academic synthesis?
- Design of Experiments (DoE) identifies critical parameters (e.g., temperature, stoichiometry).
- Flow chemistry minimizes side reactions, as noted in for scaled-up analogs .
- In situ monitoring (e.g., ReactIR) tracks intermediate formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
